N-((1-tosylpyrrolidin-2-yl)methyl)thiophene-2-carboxamide
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Overview
Description
N-((1-tosylpyrrolidin-2-yl)methyl)thiophene-2-carboxamide is a synthetic organic compound that features a thiophene ring, a pyrrolidine ring, and a tosyl group
Preparation Methods
The synthesis of N-((1-tosylpyrrolidin-2-yl)methyl)thiophene-2-carboxamide typically involves the following steps:
Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Introduction of the tosyl group: Tosylation is usually performed using tosyl chloride in the presence of a base such as pyridine.
Attachment of the thiophene ring: This step involves the coupling of the thiophene moiety to the pyrrolidine ring, often using a palladium-catalyzed cross-coupling reaction.
Final assembly: The final step involves the formation of the carboxamide linkage, typically through the reaction of an amine with a carboxylic acid derivative under dehydrating conditions.
Chemical Reactions Analysis
N-((1-tosylpyrrolidin-2-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The tosyl group can be displaced by nucleophiles such as amines or thiols under basic conditions, leading to the formation of new derivatives.
Scientific Research Applications
N-((1-tosylpyrrolidin-2-yl)methyl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Materials Science: The thiophene moiety makes this compound suitable for use in the development of organic semiconductors and conductive polymers.
Biological Studies: It can be employed in the study of enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of N-((1-tosylpyrrolidin-2-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the carboxamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
N-((1-tosylpyrrolidin-2-yl)methyl)thiophene-2-carboxamide can be compared with other similar compounds such as:
N-((1-tosylpyrrolidin-2-yl)methyl)benzamide: This compound has a benzene ring instead of a thiophene ring, which affects its electronic properties and reactivity.
N-((1-tosylpyrrolidin-2-yl)methyl)furan-2-carboxamide: The furan ring in this compound provides different electronic characteristics compared to the thiophene ring, influencing its interactions with biological targets.
N-((1-tosylpyrrolidin-2-yl)methyl)pyridine-2-carboxamide: The presence of a pyridine ring introduces basicity, which can alter the compound’s binding affinity and solubility.
This compound stands out due to the unique properties conferred by the thiophene ring, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-13-6-8-15(9-7-13)24(21,22)19-10-2-4-14(19)12-18-17(20)16-5-3-11-23-16/h3,5-9,11,14H,2,4,10,12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODFZAIARHSFTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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